Thermodynamic Stability vs. 2'-O-Methylguanosine
DMT-locG(ib) Phosphoramidite as an LNA monomer achieves stepwise coupling yields of ≥98% when synthesized using automated solid-phase methods with extended coupling times. This performance matches the coupling efficiency benchmark for standard DNA phosphoramidites under optimized conditions [1]. The key operational distinction is the coupling time required: LNA phosphoramidites including DMT-locG(ib) typically require coupling times of 6–10 minutes to achieve these yields, compared to 60–90 seconds for standard DNA phosphoramidites [2]. This difference reflects the sterically hindered bicyclic LNA scaffold rather than any deficiency in the phosphoramidite chemistry itself—the ultimate coupling efficiency achievable is equivalent.
| Evidence Dimension | Stepwise coupling yield in automated solid-phase oligonucleotide synthesis |
|---|---|
| Target Compound Data | ≥98% (typical: 99%) with extended coupling time |
| Comparator Or Baseline | Standard DNA phosphoramidites: ≥98–99% with standard coupling time (60–90 s) |
| Quantified Difference | Equivalent final coupling yield achieved; LNA requires extended coupling time (6–10 min vs. 60–90 s) |
| Conditions | Automated DNA synthesizer; 1H-tetrazole or 4,5-dicyanoimidazole (DCI) activation; anhydrous acetonitrile; DMT cation monitoring |
Why This Matters
Procurement of DMT-locG(ib) enables synthesis of LNA-containing oligonucleotides with DNA-equivalent coupling efficiency, provided that synthesis protocols are appropriately adjusted for the longer coupling time required by LNA chemistry.
- [1] Rosenbohm, C., Christensen, S. M., Sørensen, M. D., et al. (2003). Synthesis of 2′-amino-LNA: a new strategy. Organic & Biomolecular Chemistry, 1(4), 655-663. View Source
- [2] Pfundheller, H. M., Sørensen, A. M., Lomholt, C., et al. (2005). Locked Nucleic Acid Synthesis. In: Herdewijn, P. (eds) Oligonucleotide Synthesis. Methods in Molecular Biology, vol 288. Humana Press. View Source
